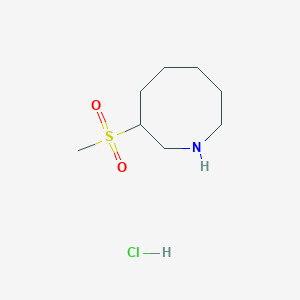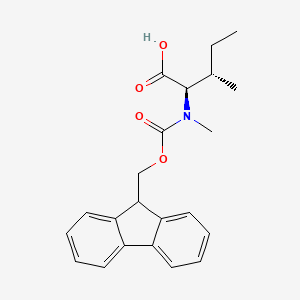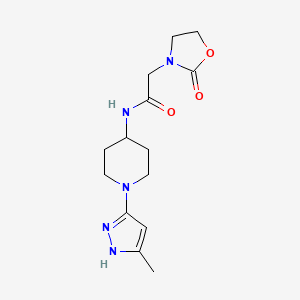![molecular formula C17H16ClNO5 B2609192 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 1172037-03-4](/img/structure/B2609192.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide, also known as BDP-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BDP-1 has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
The crystal structure of related compounds has been extensively studied, revealing intricate details about their molecular geometry and interactions. For instance, the study of the crystal structure of mandipropamid, a compound with a somewhat similar structure, shows significant insights into the molecular alignment and interactions within the crystal lattice, providing a foundation for understanding the physical properties of these compounds (Park et al., 2015). Such structural analyses are crucial for the development of new materials and pharmaceuticals by understanding the fundamental aspects of crystal formation and molecular packing.
Antimicrobial Activity
The synthesis and characterization of novel imines and thiazolidinones derived from related compounds have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents that could address the growing issue of antibiotic resistance (Fuloria et al., 2009). Research in this area could lead to the discovery of new drugs that are effective against drug-resistant bacteria and fungi.
Potential Pesticide Application
New derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, indicating their potential use as pesticides (Olszewska et al., 2009). The characterization and development of these compounds could contribute to the agricultural sector by providing new pesticides with possibly improved safety profiles and effectiveness.
Anticancer Activity
Research into the synthesis, structure, and molecular docking analysis of compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide has indicated potential anticancer activity. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown promising results in targeting the VEGFr receptor, suggesting a pathway for the development of new anticancer drugs (Sharma et al., 2018).
Organic Synthesis and Material Science
The compound and its derivatives serve as key intermediates in organic synthesis, leading to the development of various new materials and chemicals. For instance, the synthesis of phenoxy amide derivatives explores the influence of solvents on the chlorination process, which is critical for designing more efficient synthetic routes in organic chemistry and material science (Wang et al., 2011).
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c18-12-1-3-13(4-2-12)22-10-17(20)19-7-8-21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYHPTBZQGMNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)









